Mass spectrometry fragmentation pattern of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
Mass spectrometry fragmentation pattern of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
Executive Summary & Biological Context
Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl α-tyveloside) is a critical monosaccharide derivative utilized in the structural elucidation of bacterial lipopolysaccharides (LPS). Tyvelose serves as the immunodominant O-antigen determinant in Salmonella enterica serovar Typhi, the primary causative agent of typhoid fever[1].
Due to the extreme acid lability of 3,6-dideoxyhexoses, standard aqueous hydrolysis often destroys the sugar core. Therefore, methanolysis is the field-proven, gold-standard cleavage method, yielding the stable methyl glycoside[2]. This technical guide details the mass spectrometry (MS) fragmentation patterns of this molecule, providing a self-validating framework for its identification using both Electron Impact (EI) and Electrospray Ionization (ESI) techniques.
Analytical Workflows & Causality
The choice of ionization and derivatization dictates the fragmentation pathways observed. As an application scientist, understanding the why behind these methods is as critical as the execution:
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Methanolysis over Hydrolysis: 3,6-dideoxyhexoses lack a hydroxyl group at the C3 position, making the glycosidic bond highly susceptible to cleavage and subsequent degradation into furan derivatives under aqueous acidic conditions. Methanolic HCl traps the anomeric center as a methyl glycoside, preventing mutarotation and preserving the structural integrity of the monomer[2].
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GC-EI-MS (Derivatized): The native methyl glycoside is polar and lacks sufficient volatility for gas chromatography. Derivatization via trimethylsilylation (TMS) at the free C2 and C4 hydroxyls provides a volatile analyte (Di-O-TMS derivative, Exact Mass = 306.1683 Da) ideal for 70 eV EI-MS. EI provides highly reproducible, thermodynamically driven fragmentation libraries[3].
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LC-ESI-MS/MS (Native): Soft ionization of the underivatized methyl glycoside yields sodiated [M+Na]+ or protonated [M+H]+ precursor ions. Collision-Induced Dissociation (CID) allows for the mapping of cross-ring cleavages using the Domon and Costello nomenclature, which is crucial for determining linkage and stereochemistry in complex carbohydrate mixtures[4].
Mechanistic Fragmentation Pathways
Electron Impact (EI-MS) of Di-O-TMS Derivative
In 70 eV EI-MS, the molecular ion [M]+ at m/z 306 is typically absent due to the rapid cleavage of the silyl ether and glycosidic bonds. The fragmentation is driven by the stabilization of positive charge on the pyranose ring oxygen and silicon atoms.
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m/z 291: [M - CH3]+. Formed by the loss of a methyl radical from one of the trimethylsilyl groups.
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m/z 275: [M - OCH3]+. Alpha-cleavage resulting in the loss of the anomeric methoxy radical. This is a highly diagnostic peak confirming the presence of a methyl glycoside.
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m/z 187: Formed by the cleavage of the C2-C3 and C4-C5 bonds, retaining the C1-C2 fragment with its intact TMS group.
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m/z 131 & 113: Characteristic low-mass ions for 3,6-dideoxyhexoses, resulting from sequential losses of TMSOH (90 Da) and the methoxy group from the pyranose core.
ESI-CID-MS/MS of Native Methyl Glycoside
For the native methyl tyveloside (C7H14O4, Exact Mass = 162.0892 Da), ESI positive mode typically generates a strong sodiated adduct [M+Na]+ at m/z 185.078.
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Neutral Losses: The most abundant product ions arise from the loss of the anomeric methoxy group as methanol (-32 Da), yielding m/z 153. Subsequent loss of water (-18 Da) from the C2 or C4 positions yields m/z 135.
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Cross-Ring Cleavages: Following Domon and Costello rules[4], the pyranose ring undergoes specific cleavages. The 0,2A and 0,4A cleavages are prominent, breaking the ring across the C1-C2/C5-O and C1-O/C4-C5 bonds, respectively. The absence of a C3 hydroxyl significantly alters the relative abundance of these ions compared to standard hexoses.
Quantitative Data Presentation
Table 1: Key EI-MS Fragments of Di-O-TMS Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside
| m/z | Ion Assignment | Neutral Loss | Diagnostic Significance |
| 291 | [M - CH3]+ | 15 Da | Confirms TMS derivatization |
| 275 | [M - OCH3]+ | 31 Da | Confirms methyl glycoside structure |
| 187 | [C2-C3 / C4-C5 cleavage]+ | 119 Da | Indicates substitution at C2 |
| 131 | [Ring fragment - TMSOH]+ | 175 Da | Hallmark of 3-deoxy pyranose systems |
| 73 | [Si(CH3)3]+ | N/A | Base peak for TMS derivatives |
Table 2: Key ESI-CID-MS/MS Fragments of Native Methyl Glycoside ([M+Na]+ Precursor: m/z 185)
| m/z | Ion Assignment | Neutral Loss | Mechanism |
| 153 | [M+Na - CH3OH]+ | 32 Da | Cleavage of anomeric methoxy group |
| 135 | [M+Na - CH3OH - H2O]+ | 50 Da | Sequential loss of methanol and water |
| 113 | 0,4A+ cross-ring | 72 Da | Retro-aldol type ring opening |
| 85 | 0,2A+ cross-ring | 100 Da | Cleavage across C1-C2 and C5-O bonds |
Experimental Protocols
Protocol 1: Methanolysis and TMS Derivatization (Self-Validating System)
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Sample Preparation: Lyophilize 1 mg of purified S. typhi O-antigen or isolated tyvelose in a heavy-walled borosilicate glass ampoule.
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Methanolysis: Add 0.5 mL of 1 M anhydrous methanolic HCl. Seal the ampoule under nitrogen and heat at 80°C for exactly 2 hours. Causality Rule: This specific time/temperature matrix prevents the degradation of the acid-labile 3,6-dideoxyhexose while ensuring complete cleavage of the LPS polymer[2].
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Neutralization: Cool to room temperature. Add Silver Carbonate (Ag₂CO₃) incrementally until the pH is neutral (verify with indicator paper). Centrifuge at 3000 x g for 5 mins to pellet the AgCl precipitate.
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Drying: Transfer the supernatant to a clean vial and evaporate to absolute dryness under a gentle stream of N₂ gas.
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Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.
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Analysis: Inject 1 µL directly into the GC-MS system.
Protocol 2: GC-MS Acquisition Parameters
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Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
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Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
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MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C. Scan range: m/z 50–500.
Visualizations
Caption: Analytical workflow for the mass spectrometric characterization of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside.
Caption: ESI-CID-MS/MS fragmentation pathways of native Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside.
References
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[1] Biomarkers, Proteomics, Sensitivity, Specificity, S. typhi - Journal of Clinical and Diagnostic Research (JCDR). Available at: [Link]
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[2] Structural studies on the O-specific side chains of the cell wall lipopolysaccharides from Salmonella typhi and S. enteritidis. - SciSpace. Available at:[Link]
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[3] A facile synthesis of methyl 3,6-dideoxy-α-L-xylo-hexopyranoside (colitose) - Canadian Science Publishing. Available at:[Link]
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[4] Structural Elucidation of Intact Rough-Type Lipopolysaccharides using Field Asymmetric Ion Mobility Spectrometry and Kendrick Mass Defect Plots - ResearchGate. Available at: [Link]
